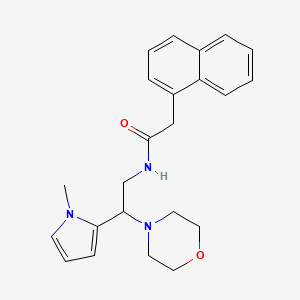

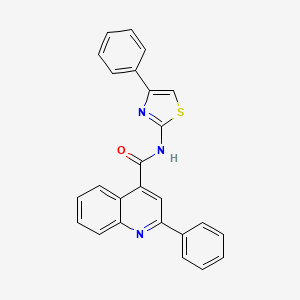

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline group, a thiazole group, and two phenyl groups . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiazole ring, and two phenyl rings . The positions and orientations of these groups could significantly affect the compound’s properties and biological activity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present . The phenyl groups might undergo electrophilic aromatic substitution, while the carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance solubility in polar solvents .Scientific Research Applications

Radioligand Development for Peripheral Benzodiazepine Receptors

A study by Matarrese et al. (2001) focused on novel quinoline-2-carboxamide derivatives labeled with carbon-11 as potential radioligands for assessing peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their usefulness in imaging PBRs with PET for biomedical research (Matarrese et al., 2001).

Synthesis and Reactivity

Aleksandrov et al. (2020) discussed the synthesis and reactivity of compounds similar to 2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide, highlighting methods for creating thiazolo[4,5-f]quinoline derivatives. These methodologies are crucial for developing new compounds with potential applications in various scientific fields (Aleksandrov et al., 2020).

Antibacterial, Antitubercular, and Antimalarial Activities

Umamatheswari and Sankar (2017) synthesized new quinoline incorporated 1,3-thiazinan-4-one derivatives and evaluated their in vitro antibacterial, antitubercular, and antimalarial activities. Some of these compounds showed excellent antibacterial and antitubercular activities, highlighting their potential as leads for developing new therapeutic agents (Umamatheswari & Sankar, 2017).

Electrocatalytic and Photocatalytic Properties

Li et al. (2020) explored octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating their electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research indicates the potential of such compounds in environmental applications and materials science (Li et al., 2020).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets such as antimicrobial, antifungal, anti-inflammatory, and antitumor targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can impact their bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRNLWURNAOKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2849189.png)

![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2849191.png)

![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)

![1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide](/img/structure/B2849203.png)

![(3aS)-1-cyclopropyl-3a,6,6-trimethyl-3a,6,7,8a-tetrahydro-1H-[1]benzofuro[2,3-b]pyrrole-2,4(3H,5H)-dione](/img/structure/B2849204.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2849211.png)